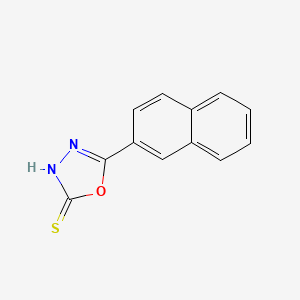

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol

Description

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a naphthalen-2-yl group and a thiol (-SH) group at the 2-position. This scaffold is synthesized via cyclization of hydrazides with carbon disulfide under basic conditions, a method widely reported for analogous 1,3,4-oxadiazole-2-thiol derivatives .

Properties

IUPAC Name |

5-naphthalen-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-12-14-13-11(15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEGQLIUHNPMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of naphthalene-2-carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution with α-Haloketones

The thiol group undergoes nucleophilic substitution with α-haloketones in acetone or ethanol under basic conditions (triethylamine or KOH), yielding S-alkylated derivatives. This reaction is critical for generating bioactive analogs.

General Reaction:

Example Reactions and Yields:

S-Alkylation with Alkyl Halides

The thiol group reacts with alkyl halides in polar aprotic solvents (e.g., DMF) using NaH or LiH as a base, forming thioether linkages. This method is versatile for introducing diverse alkyl/aryl groups.

General Reaction:

Reported Derivatives :

| Derivative | R Group | Conditions | Yield (%) |

|---|---|---|---|

| 6a | -CH₂-C₆H₅ | DMF, NaH, RT (3 hr) | 85 |

| 6b | -CH₂-CH₂-Cl | DMF, NaH, 60°C (4 hr) | 72 |

| 6c | -CH₂-C₆H₄-NO₂ | DMF, NaH, RT (5 hr) | 68 |

Cyclization Reactions

The oxadiazole ring participates in cyclocondensation reactions. For example, heating with hydrazine derivatives forms fused heterocycles, though such reactions are less common for this specific compound.

Example :

Reaction with acylthiosemicarbazides in ethanol containing iodine/KI yields 2-amino-1,3,4-oxadiazoles (62% yield).

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol (SH) and thione (C=S) forms, confirmed by IR spectroscopy:

-

Thiol form : Broad peak at ~2550 cm⁻¹ (S-H stretch).

-

Thione form : Peaks at ~1235 cm⁻¹ (C=S) and ~1624 cm⁻¹ (C=N) .

This tautomerism influences reactivity, favoring S-alkylation over N-alkylation under basic conditions.

Spectral Characterization

Key analytical data for reaction validation:

-

IR : 1624–1632 cm⁻¹ (C=N), 1155–1170 cm⁻¹ (C-O-C), 1670–1718 cm⁻¹ (C=O) .

-

1H^1\text{H}1H-NMR :

-

LC-MS : Molecular ion peaks align with expected masses (e.g., m/z 377 for C₂₁H₁₆N₂O₃S) .

Synthetic Routes

The compound is synthesized via:

Scientific Research Applications

Anticancer Applications

One of the most notable applications of 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol is its anticancer activity. Numerous studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research has shown that compounds related to this compound display potent activity against human cancer cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and SW1116 (colon cancer) with IC50 values lower than standard chemotherapeutic agents .

- Mechanism of Action : The anticancer effects are attributed to multiple mechanisms including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth . Molecular docking studies have suggested that these compounds interact effectively with targets like EGFR (epidermal growth factor receptor), Src family kinases, and IL-6 pathways .

Anti-Diabetic Effects

In addition to anticancer properties, this compound has been investigated for its anti-diabetic potential:

- Biological Assessment : In vivo studies using genetically modified models have shown that certain derivatives can significantly reduce glucose levels. This suggests a potential role in managing diabetes by enhancing insulin sensitivity or inhibiting glucose production in the liver .

Other Biological Activities

Beyond anticancer and anti-diabetic applications, this compound exhibits a range of other biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial and fungal strains .

- Anti-inflammatory Effects : Studies indicate potential anti-inflammatory action through the modulation of inflammatory mediators .

- Anticonvulsant Activity : Certain oxadiazole derivatives have been reported to possess anticonvulsant properties in animal models .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The oxadiazole ring can interact with nucleic acids and enzymes, affecting cellular processes. These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis with key analogs:

Table 1: Comparison of 5-Substituted 1,3,4-Oxadiazole-2-thiol Derivatives

Biological Activity

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNS, with a molecular weight of 228.27 g/mol. The compound features a naphthalene moiety linked to a 1,3,4-oxadiazole ring, which incorporates a thiol group at position 2.

Synthesis Methods:

Common synthetic routes for oxadiazole derivatives include cyclocondensation reactions involving hydrazides and isothiocyanates or thiosemicarbazides. For instance, the synthesis of this compound can be achieved through the reaction of naphthalene derivatives with suitable hydrazine or thioketone under acidic conditions .

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines:

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and proliferation . Notably, it has been reported to act as an inhibitor of VEGFR-2, a critical target in cancer therapy .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 - 32 μg/mL | |

| Escherichia coli | 64 - 256 mg/mL | |

| Candida albicans | 64 - 256 mg/mL |

This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promising anti-inflammatory activity. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Anticancer Studies: A series of derivatives were synthesized and evaluated for their anticancer effects against multiple cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the naphthalene ring significantly influenced cytotoxicity .

- Antimicrobial Efficacy: In a comparative study against standard antibiotics, the oxadiazole derivative outperformed chloramphenicol against MRSA strains .

- Inflammation Models: In vivo experiments demonstrated that administration of the compound led to reduced inflammatory markers in models of acute inflammation .

Q & A

Q. What are the optimized synthetic pathways for 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide under basic conditions. For example, a general procedure involves refluxing naphthalen-2-yl hydrazide with carbon disulfide in ethanol with potassium hydroxide, followed by acidification to precipitate the thiol derivative . Key factors include:

- Solvent choice : Methanol or ethanol are common, but methanol may require light-sensitive handling .

- Catalysts : NaOH or KOH are used to deprotonate intermediates, with yields ranging from 88% to 99% .

- Temperature : Reflux conditions (70–80°C) are critical for complete cyclization .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for naphthalene) and oxadiazole-thiol tautomerism (e.g., thiol proton at δ 13.5 ppm) .

- IR Spectroscopy : Confirms S-H stretching (~2550 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- Elemental Analysis : Validates purity (>99% in some cases) .

Advanced Research Questions

Q. How does the thiol-thione tautomerism of this compound affect its reactivity in bioconjugation or metal coordination?

The thiol group enables nucleophilic substitution (e.g., alkylation with methyl iodide) or metal complexation. However, tautomeric equilibrium with the thione form (C=S) can reduce reactivity. Computational studies (DFT) suggest the thiol form is thermodynamically favored in polar solvents, which is critical for designing site-selective modifications .

Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved experimentally?

Some studies report strong antibacterial activity against S. aureus (MIC: 4 µg/mL), while others show limited efficacy. Contradictions may arise from:

- Structural analogs : Substitutions on the naphthalene ring (e.g., methoxy vs. chloro groups) alter hydrophobicity and membrane penetration .

- Assay conditions : Variations in bacterial strain susceptibility or solvent (DMSO vs. aqueous buffers) affect results .

Resolution requires standardized bioassays and comparative studies with controlled substituents.

Q. What computational strategies are effective for predicting the electronic properties of this compound in material science applications?

- DFT Calculations : Predict HOMO-LUMO gaps (~3.5 eV) and charge-transfer properties for optoelectronic applications .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Methodological Challenges

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Byproduct Management : Use TLC to monitor reaction progress and optimize stoichiometry of carbon disulfide to hydrazide (2.5:1 molar ratio recommended) .

- Purification : Recrystallization from methanol improves purity (>99%) .

Q. What strategies enhance the stability of this compound during storage or biological assays?

- Light Sensitivity : Store in amber vials under inert atmosphere to prevent oxidation of the thiol group .

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the thiol tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.